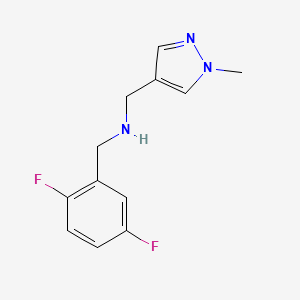

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIRSWZSVVMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Benzyl Halide: The starting material, 2,5-difluorotoluene, is halogenated to form 2,5-difluorobenzyl chloride.

Nucleophilic Substitution: The benzyl chloride is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, leading to various reduced forms of the compound.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.

Reduction: Reduced forms of the pyrazole ring or benzyl group.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine has shown potential as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar pyrazole structures can inhibit kinases involved in cancer progression, suggesting that this compound may also exhibit anticancer properties.

Antimicrobial Activity

Studies have suggested that derivatives of pyrazole compounds can possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities to known antimicrobial agents warrant further investigation into its potential applications in treating infections.

Neurological Research

The unique structure of this compound may also allow it to interact with neurotransmitter systems, potentially leading to applications in neurological research. Pyrazole derivatives are often explored for their effects on central nervous system disorders, indicating that this compound could be a candidate for such studies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that may include:

- Recrystallization

- Chromatography

These purification techniques ensure high-purity samples suitable for biological testing. The ability to modify the structure further allows for the exploration of various derivatives with potentially enhanced or altered biological activities .

Case Study 1: Anticancer Activity

A study investigating similar pyrazole compounds demonstrated their ability to inhibit specific kinases associated with tumor growth. This suggests that this compound could be explored as a lead compound in developing new anticancer therapies.

Case Study 2: Neuropharmacology

In neuropharmacological contexts, compounds with pyrazole structures have been shown to modulate neurotransmitter release. Future studies on this compound could provide insights into its effects on neurotransmission and potential therapeutic uses in psychiatric disorders.

Mechanism of Action

The mechanism of action for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of halogenated benzylamines and pyrazole-containing methanamines. Below is a comparative analysis with structurally related analogs:

Structural and Functional Analogues

Key Comparisons

- Substitution Patterns: Fluorine Position: The 2,5-difluoro substitution in the target compound contrasts with the 2,3-difluoro isomer (CAS 1006472-90-7). Pyrazole Modifications: The addition of a 1,3-dimethyl group (CAS 177167-52-1) increases steric bulk, which could reduce metabolic instability but may also hinder target interaction .

- In contrast, the 2,3-difluoro analog remains available, suggesting better stability or commercial viability . Safety data for the 2,5-difluoro compound emphasize acute toxicity and environmental risks, similar to other halogenated benzylamines .

Biological Activity

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS No. 1006957-19-2) is a compound characterized by a unique molecular structure that integrates a difluorobenzyl group and a pyrazole moiety. This structure contributes to its potential biological activities, particularly in the realm of pharmacology.

Molecular Characteristics

- Molecular Formula : C12H13F2N3

- Molecular Weight : 237.25 g/mol

- Structural Features : The presence of fluorine atoms enhances lipophilicity, which is crucial for biological activity. The difluoro substitution pattern may improve binding affinity to biological targets compared to other compounds lacking these features .

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The specific pathways include:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit kinases, which are pivotal in cancer progression. This suggests that this compound may also possess inhibitory effects on key enzymes involved in tumor growth and metastasis.

- Receptor Interaction : The compound's structural components allow it to effectively interact with biological targets, potentially leading to therapeutic applications in oncology and other fields.

In Vitro Studies

Research has indicated that compounds with structural similarities to this compound show significant biological activity. For instance, studies on pyrazole derivatives have revealed their capacity to modulate signaling pathways associated with cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Methyl-1H-pyrazole | C5H9N3 | 0.72 |

| (1-Methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | 0.67 |

| N-Methyl-N-(3-fluorobenzyl)-1H-pyrazole | C11H12F2N3 | 0.66 |

| (1-Methyl-1H-pyrazol-3-yl)methanol | C6H9N3O | 0.65 |

This comparative analysis indicates that while this compound shares structural characteristics with other active compounds, its unique difluoro substitution may enhance its binding properties and overall biological efficacy.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and what key intermediates are involved?

- Methodology :

- Pyrazole Methylation : React 3,5-dibromo-4-nitro-1H-pyrazole with methyl iodide (MeI) and sodium hydride (NaH) in DMF to form 1-methylpyrazole intermediates .

- Condensation : Reflux 2,5-difluorobenzylamine with a carbonyl-containing partner (e.g., aldehyde) in ethanol for 5 hours to form the Schiff base, followed by reduction to yield the methanamine backbone .

- Coupling : Use N-methylpyrrolidone (NMP) as a solvent for amine coupling reactions, as demonstrated in analogous pyrazole-methanamine syntheses .

- Key Data :

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology :

- X-ray Diffraction : Single crystals grown via slow ethanol evaporation are analyzed using SHELXL for refinement. Hydrogen atoms are placed geometrically and refined with riding models (C–H = 0.93–0.97 Å) .

- Software : SHELX programs (e.g., SHELXL-2018) are employed for structure solution and refinement, ensuring accurate bond-length and angle measurements .

Q. What analytical techniques are recommended for identifying common synthetic impurities?

- Methodology :

- HPLC-MS : Detect unreacted intermediates (e.g., 2,5-difluorobenzylamine) using reverse-phase C18 columns and electrospray ionization.

- NMR Profiling : Compare H/C spectra with reference standards to identify residual solvents (e.g., DMF) or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for condensation steps. DMF enhances nucleophilicity but may require post-reaction purification .

- Base Selection : Compare NaH (strong base) with KCO (milder) for methylation; KCO reduces side reactions in moisture-sensitive steps .

- Scale-Up : Use continuous flow reactors for coupling steps to minimize decomposition .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodology :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., Schiff base vs. direct alkylation) and compare melting points.

- Purity Analysis : Validate via DSC (differential scanning calorimetry) and HPLC to rule out polymorphic variations or impurities .

- Case Study : A reported m.p. of 356–358 K may conflict with other studies due to solvent-trapped crystals; recrystallization from acetonitrile can standardize results.

Q. What strategies are effective for predicting and validating biological targets of this compound?

- Methodology :

- In Silico Docking : Use PyRx or AutoDock Vina to screen against CNS targets (e.g., PDE10A), leveraging the pyrazole moiety’s affinity for kinase domains .

- In Vitro Assays : Test inhibition of PDE isoforms (e.g., PDE10A) at 10 µM concentrations, measuring IC values via fluorescence polarization .

- Data Interpretation : A >50% inhibition at 10 µM suggests target engagement, warranting SAR studies on the difluorobenzyl group .

Key Research Challenges

- Stereochemical Control : The methanamine linker may introduce chiral centers; CD spectroscopy or chiral HPLC is critical for enantiopure synthesis.

- Stability Profiling : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 24 hours; the difluoro group enhances metabolic resistance compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.